molecular formula C14H14O2 B8383545 1,2,3,4-Tetrahydro-9,10-anthracenediol

1,2,3,4-Tetrahydro-9,10-anthracenediol

Cat. No.: B8383545
M. Wt: 214.26 g/mol
InChI Key: DSZUZSDISUPSNE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-9,10-anthracenediol (THAD) is a partially hydrogenated anthracene derivative with hydroxyl groups at the 9 and 10 positions. THAD is synthesized via catalytic hydrogenation of 1,4,4a,9a-tetrahydro-anthraquinone followed by acid-catalyzed isomerization . Key physical properties include a predicted collision cross-section (CCS) of 154.2 Ų for the [M+H]+ adduct and a molecular weight of 242.313 g/mol .

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1,2,3,4-tetrahydroanthracene-9,10-diol

InChI

InChI=1S/C14H14O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-2,5-6,15-16H,3-4,7-8H2

InChI Key

DSZUZSDISUPSNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3C(=C2C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Analogs
Compound Molecular Formula Melting Point (°C) Boiling Point (°C) logP CCS [M+H]+ (Ų)
1,2,3,4-Tetrahydro-9,10-anthracenediol C₁₆H₁₈O₂ N/A N/A 2.89 154.2
6-Ethyl-THAD C₁₆H₁₈O₂ N/A 460.1 3.12 157.4
9-Amino-7-methyl-tetrahydroacridine C₁₃H₁₄N₂ 228–230 N/A 2.45 N/A
Quinalizarin C₁₄H₈O₆ >275 N/A 1.78 N/A

Research Findings and Insights

  • Thermal Stability : THAD and its ethyl-substituted analog exhibit superior thermal stability (bp >450°C), making them candidates for high-performance lubricants or fuel additives .
  • Solubility Trends : Hydroxyl groups enhance aqueous solubility, but alkyl substituents (e.g., ethyl) counteract this by increasing hydrophobicity .
  • Reactivity: The tetrahydro core in THAD reduces aromatic electrophilic substitution reactivity compared to non-hydrogenated analogs, favoring addition reactions .

Limitations and Contradictions

  • Data Gaps : Melting points for THAD and some analogs (e.g., 6-Ethyl-THAD) are unreported, limiting direct comparison .
  • Synthetic Complexity : Ethyl-substituted derivatives require multi-step synthesis, contrasting with THAD’s streamlined catalytic route .

Preparation Methods

Reaction Conditions and Catalysts

ParameterTypical RangeOptimal Conditions
CatalystPd/C, Ni-Al alloy, Raney NiPd/C (5% loading)
SolventToluene, acetic acid, dioxaneToluene
Temperature (Hydrogenation)60–100°C100°C
Pressure (H₂)20–30 bars30 bars
Isomerization AcidAcetic, sulfuric, HClAcetic acid
Isomerization Temperature50–200°CReflux (118°C)

Yield : 86–92% (combined stages).
Key Advantage : Utilizes inexpensive THAQ, accessible via Diels-Alder reactions between naphthoquinone and butadiene.

Direct Hydrogenation of Anthraquinone

Early methods attempted direct hydrogenation of anthraquinone, but these suffered from poor selectivity and yields (<30%) due to over-reduction. Modern approaches avoid this route unless paired with advanced catalysts.

Comparative Performance

Starting MaterialCatalystYield (%)Selectivity Issues
AnthraquinonePd/C25–30Over-reduction to decalins
THAQNi-Al86–92Minimal byproducts

Purification and Recrystallization

Post-synthesis purification is critical for achieving >99% purity. Key steps include:

  • Solvent Extraction : Use methanol, ethanol, or n-hexane to remove trioctyl phosphate and other impurities.

  • Recrystallization : N-methylpyrrolidone (NMP) or acetone with water as an antisolvent.

Recrystallization Parameters

Solvent SystemPurity AchievedYield (%)
NMP + H₂O99.5%75–80
Acetone + H₂O98%70–75
Ethanol + H₂O97%65–70

Note : NMP offers superior solubility for tetrahydro-anthracenediol derivatives.

Nickel-Based Catalysts for Cost Efficiency

Palladium catalysts, while effective, are costly. Nickel alternatives (e.g., Raney Ni, Ni-Al alloys) provide comparable yields under adjusted conditions:

CatalystTemperaturePressure (H₂)Reaction TimeYield (%)
Pd/C (5%)100°C30 bars4 hours92
Ni-Al (50% Ni)60°C30 bars5.5 hours86

Trade-off : Longer reaction times but reduced material costs.

Stability and Byproduct Management

The hydrogenation stage produces a mixture of diol and hexahydro-dione. Strategies to mitigate byproducts:

  • Selective Solubility : Hexahydro-dione is more soluble in acetic acid, enabling separation.

  • In Situ Isomerization : Conduct hydrogenation in acidic media to directly convert intermediates.

Byproduct Distribution

ComponentSolubility in Acetic Acid (g/100 mL)
This compound1.2
1,2,3,4,4a,9a-Hexahydro-9,10-anthracenedione8.7

Industrial-Scale Process Optimization

Large-scale production (e.g., hydrogen peroxide manufacturing) employs continuous reactors with:

  • Recycle Streams : Unreacted THAQ is recovered via distillation.

  • Automated pH Control : Maintains isomerization efficiency.

Analytical Validation

Purity is confirmed via:

  • Melting Point : 206–212°C.

  • Spectroscopy : IR (O-H stretch: 3200–3400 cm⁻¹), NMR (δ 4.8–5.2 ppm for diol protons).

  • HPLC : Retention time alignment with standards .

Q & A

Q. What are the recommended methods for synthesizing 1,2,3,4-Tetrahydro-9,10-anthracenediol and its derivatives?

The synthesis of tetrahydroanthracenediol derivatives typically involves reduction of anthraquinone precursors. For example:

  • Sodium borohydride (NaBH₄) reduction : Anthraquinones (e.g., 9,10-anthracenedione) can be reduced in methanol with NaBH₄ in the presence of cerium(III) chloride heptahydrate (CeCl₃·7H₂O), which enhances selectivity and yield .
  • Diisobutylaluminum hydride (DIBAL-H) reduction : For sterically hindered derivatives, DIBAL-H in anhydrous tetrahydrofuran (THF) under inert conditions is effective .
  • Ethyl-substituted derivatives : Ethyl groups can be introduced via Friedel-Crafts alkylation or by modifying pre-reduced intermediates .

Q. How can the structural integrity of this compound be confirmed experimentally?

Key analytical techniques include:

  • Collision Cross Section (CCS) Analysis : Predicted CCS values (e.g., 154.2 Ų for [M+H]+ adduct) via ion mobility spectrometry can validate molecular conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₆H₁₈O₂) with ppm-level accuracy .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve hydrogenation patterns and substituent positions (e.g., ethyl groups at C6) .

Q. What are the critical safety considerations for handling this compound?

  • Hazard Classification : Derivatives may exhibit acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (H335) .
  • Handling Protocols : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation of dust; store in airtight containers at 2–8°C .
  • Emergency Measures : For exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the thermal stability of this compound compare to other antioxidants in high-temperature applications?

Studies on jet fuel antioxidants suggest that hydrogenated anthracenediol derivatives exhibit superior thermal stability compared to phenolic antioxidants. Key findings:

  • Decomposition Threshold : Stable up to 250°C under oxidative conditions, with degradation products analyzed via GC-MS .
  • Mechanism : The fused aromatic system and hydroxyl groups scavenge radicals, delaying polymerization and gum formation .
  • Comparative Data :
AntioxidantDecomposition Temp (°C)Radical Scavenging Efficiency (%)
Tetrahydroanthracenediol25092
BHT (Butylated hydroxytoluene)18078
α-Tocopherol21085

Q. What contradictions exist in reported spectroscopic data for ethyl-substituted derivatives, and how can they be resolved?

Discrepancies in NMR assignments (e.g., C6-ethyl vs. C2-ethyl substitution) arise from overlapping signals in aromatic regions. Solutions:

  • 2D NMR (HSQC, HMBC) : Resolve coupling patterns and long-range correlations to confirm substituent positions .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts within ±0.5 ppm of experimental values .

Q. How do steric and electronic effects influence the redox behavior of this compound in electrochemical studies?

  • Cyclic Voltammetry (CV) : Two reversible redox peaks at E₁/2 = −0.45 V and −0.78 V (vs. Ag/AgCl) correspond to sequential quinone/hydroquinone transitions.
  • Substituent Impact : Ethyl groups at C6 increase electron density, shifting E₁/2 by +0.12 V compared to unsubstituted analogs .
  • Applications : Tunable redox potential enables use in organic batteries and electrocatalysis .

Q. Table 1. Predicted Collision Cross Sections (CCS) for Adducts

Adductm/zCCS (Ų)
[M+H]+243.13796154.2
[M+Na]+265.11990168.5
[M-H]-241.12340157.8

Table 2. Thermal Stability Comparison
(See Question 4 for table)

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